6-Bromoacetamido-6-desoxynaltrexone is a synthetic compound derived from naltrexone, an opioid receptor antagonist. This compound is part of a class of drugs that interact with the opioid system, specifically targeting the mu-opioid receptors. Its development is aimed at enhancing analgesic properties while minimizing side effects commonly associated with traditional opioid medications.
The synthesis of 6-bromoacetamido-6-desoxynaltrexone typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor progress and confirm product identity.
The molecular formula for 6-bromoacetamido-6-desoxynaltrexone is CHBrNO. The compound features a complex polycyclic structure characteristic of naltrexone derivatives, with specific functional groups that enhance its interaction with opioid receptors.
Key structural data includes:
6-Bromoacetamido-6-desoxynaltrexone undergoes various chemical reactions that can modify its pharmacological activity:
These reactions are typically carried out under controlled conditions using specific catalysts or reagents to ensure selectivity and yield.
The mechanism of action for 6-bromoacetamido-6-desoxynaltrexone involves competitive antagonism at mu-opioid receptors. By binding to these receptors without activating them, the compound blocks the effects of endogenous opioids and exogenous opioid drugs.
Studies indicate that this compound may exhibit a higher binding affinity compared to naltrexone itself, potentially leading to enhanced therapeutic effects in pain management while reducing the risk of addiction .
Relevant analytical methods include high-performance liquid chromatography for purity assessment and infrared spectroscopy for functional group identification.
6-Bromoacetamido-6-desoxynaltrexone has potential applications in various fields:
The systematic IUPAC name for 6-Bromoacetamido-6-desoxynaltrexone (BAN) is 17-(Cyclopropylmethyl)-4,5α-epoxy-3,14-dihydroxy-6β-(2-bromoacetamido)morphinan-7-one. This name adheres to IUPAC priority rules for polycyclic compounds, where the morphinan core is the parent structure. The "6-desoxynaltrexone" component indicates replacement of the native 6-hydroxyl group, while "6β-(2-bromoacetamido)" specifies the β-oriented bromoacetamide substituent at C-6 [4]. The molecular formula is C₂₂H₂₇BrN₂O₄, with a molecular weight of 463.37 g/mol. Key identifiers include:
Table 1: Atomic Composition of BAN
Element | Count |
---|---|
C | 22 |
H | 27 |
Br | 1 |
N | 2 |
O | 4 |
The C-6 position of BAN exhibits exclusive β-orientation of the bromoacetamido substituent, a critical feature for irreversible binding to opioid receptors. This configuration positions the electrophilic carbon perpendicular to the morphinan ring plane, optimizing accessibility to nucleophilic residues (e.g., cysteine thiols) in the receptor binding pocket. The 6β-stereochemistry is synthetically achieved through:
BAN belongs to a class of opioid affinity labels designed for covalent receptor modification. Key structural comparisons include:
Table 2: Structural and Functional Comparison of Naltrexone-Derived Affinity Ligands
Compound | C-6 Modification | Electrophilic Group | Reversible Ki (nM) | Irreversible IC50 |
---|---|---|---|---|
BAN | 6β-Bromoacetamido | –COCH₂Br | 1.0 | 5.0 × 10⁻⁸ M |
TAN [3] | 6β-Thioglycolamido | –COCH₂SH | 0.1 | 1.0 × 10⁻⁸ M |
Naltrexone [10] | 6α-Hydroxy | None | 0.5–1.5 | N/A |
β-Funaltrexamine | 6β-(2-Haloethylamino) | –NHCH₂CH₂X | 0.8 | 2.0 × 10⁻⁸ M |
Notably:
The bromoacetamido moiety (–NHCOCH₂Br) serves as a soft electrophile optimized for nucleophilic substitution by cysteine residues in opioid receptors. Key properties include:
Table 3: Electrophilic Warhead Comparison in Opioid Affinity Labels
Warhead | Relative Reactivity | Target Nucleophile | Half-Life (pH 7.4) |
---|---|---|---|
Bromoacetamido | 1× (reference) | Cysteine thiolate | ~15 min |
Thiocyanato | 3–5× | Cysteine thiolate | ~5 min |
Chloroacetamido | 0.8× | Cysteine thiolate | ~20 min |
Maleimide | 50× | Cysteine thiolate | Seconds |
The bromoacetamido group represents a balance between reactivity and stability, minimizing non-specific alkylation while ensuring efficient covalent binding to the target receptor [2] [3].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7